molecular formula C19H16FN3O3 B3403688 1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1171800-10-4

1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No.: B3403688
CAS No.: 1171800-10-4
M. Wt: 353.3
InChI Key: KHUKTPKCQDKPMJ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3-fluorophenyl group at the 1-position and a 1,2,4-oxadiazole ring at the 4-position. The oxadiazole moiety is further functionalized with a 2-methoxyphenyl substituent. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological interactions. The compound’s design likely targets pharmacological applications, given the prevalence of pyrrolidinone and oxadiazole motifs in drug discovery .

Properties

IUPAC Name

1-(3-fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-25-16-8-3-2-7-15(16)19-21-18(22-26-19)12-9-17(24)23(11-12)14-6-4-5-13(20)10-14/h2-8,10,12H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUKTPKCQDKPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Substitution Reactions: The fluorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions.

    Cyclization to Form Pyrrolidinone: The final step involves the cyclization of the intermediate compounds to form the pyrrolidinone core.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound can be used as a probe or marker in various biological assays and studies.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomerism of Fluorine

  • 1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941917-76-6, ): Differs in the fluorine position (4- vs. 3-fluorophenyl) and oxadiazole substituent (pyridinyl vs. 2-methoxyphenyl).

Variations in Oxadiazole Substituents

  • 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (CAS 1171762-43-8, ): Replaces 2-methoxyphenyl with 2-fluorophenyl on the oxadiazole. Molecular weight: 323.32 vs. ~355.34 (estimated for the target compound).
  • 4-[5-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-fluorophenyl)pyrrolidin-2-one (S343-0355, ): Features dual halogenation (3-Cl, 4-F on phenyl) and a para-fluorophenyl on pyrrolidinone. Molecular weight: 379.74. Increased lipophilicity (Cl and F substituents) may enhance membrane permeability but reduce aqueous solubility .

Chlorine vs. Fluorine Substitution

  • 1-(3-Chlorophenyl)-4-[5-(4-methoxyphenethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (): Substitutes 3-Cl for 3-F and includes a phenethyl group on oxadiazole.

Physicochemical and Pharmacological Properties

Compound Substituents (Pyrrolidinone/Oxadiazole) Molecular Weight Key Features
Target Compound 3-Fluorophenyl / 2-Methoxyphenyl ~355.34 Balanced polarity (F, OCH3)
1-(4-Fluorophenyl)-[...] () 4-Fluorophenyl / 3-Pyridinyl 324.31 Pyridine enhances solubility
S343-0355 () 4-Fluorophenyl / 3-Cl-4-Fluorophenyl 379.76 High lipophilicity
HR298494 () Phenyl / 2-Fluorophenyl 323.32 Lower polarity, simplified structure
  • Electronic Effects : The 2-methoxyphenyl group in the target compound provides electron-donating resonance effects, contrasting with electron-withdrawing halogens (F, Cl) in analogues. This could modulate interactions with enzymes or receptors .
  • Synthetic Routes : Analogues like those in and are synthesized via cyclization of amidoximes with carboxylic acid derivatives, suggesting shared methodologies for oxadiazole formation .

Pharmacological Implications

  • : The phenyl/2-fluorophenyl variant may prioritize CNS targets due to its lipophilicity.
  • : Pyridinyl substitution could favor antiviral or antibacterial applications, as seen in oxadiazole-containing drugs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization reactions. For example, oxadiazole formation via nitrile oxide cycloaddition or condensation of amidoximes with carbonyl precursors. Key parameters include:

  • Catalysts : Nickel perchlorate (Ni(ClO₄)₂) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvents : Polar aprotic solvents (DMF, toluene) for improved solubility of intermediates .
  • Temperature : Controlled heating (80–120°C) to avoid decomposition of the oxadiazole ring .
    • Data Validation : Monitor reaction progress via TLC or HPLC. Final purity (>95%) is confirmed by NMR and LC-MS .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions on the pyrrolidinone and oxadiazole rings. For example, 3-fluorophenyl protons resonate at δ 7.2–7.8 ppm .
  • X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between fluorophenyl and methoxyphenyl groups) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Assay Design :

  • In Vitro : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM suggest anticancer potential .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory : COX-2 inhibition assays with indomethacin as a positive control .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact bioactivity and target binding?

  • SAR Insights :

  • Electron-Withdrawing Groups : Fluorine at the 3-position enhances metabolic stability compared to chlorine .
  • Methoxy Positioning : 2-Methoxyphenyl on oxadiazole improves solubility but may reduce affinity for hydrophobic binding pockets .
  • Pyrrolidinone Conformation : Ring puckering affects interactions with enzymes like kinases or proteases .
    • Validation : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., kinase panels) .

Q. What mechanistic insights explain its cytotoxicity in cancer cells?

  • Hypotheses :

  • Apoptosis Induction : Caspase-3/7 activation and PARP cleavage in treated cells .
  • ROS Generation : Fluorophenyl groups may enhance oxidative stress, detectable via DCFH-DA fluorescence .
  • Target Engagement : Molecular docking predicts binding to tubulin or topoisomerase II .
    • Experimental Design : Combine flow cytometry (Annexin V/PI staining) and Western blotting for pathway validation .

Q. How does the compound’s stability vary under physiological conditions (pH, temperature)?

  • Degradation Studies :

  • pH Stability : Incubate in buffers (pH 1–9) for 24h; analyze via HPLC. Oxadiazole rings degrade at pH <3 .
  • Thermal Stability : TGA/DSC shows decomposition above 200°C, relevant for formulation .
  • Photostability : UV-Vis exposure (254 nm) induces <5% degradation, suggesting light-resistant storage .

Q. What crystallographic data support its conformational flexibility in solid-state vs. solution?

  • X-ray Analysis :

ParameterValue
Dihedral Angle (Oxadiazole-Phenyl)15.2°
Hydrogen BondingN–H···O (2.89 Å)
  • Comparison with NMR : Solution-phase NOE correlations indicate dynamic puckering of the pyrrolidinone ring .

Methodological Considerations

Q. How to resolve contradictions in reported biological activity across similar compounds?

  • Case Example : A study reports anti-inflammatory activity for a chlorophenyl analog but not the fluorophenyl derivative.

  • Root Cause : Differences in assay conditions (e.g., LPS concentration in COX-2 assays) or cell lines .
  • Resolution : Standardize protocols (e.g., EC₅₀ for LPS = 100 ng/mL) and use isogenic cell models .

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

  • Model Selection :

  • Rodents : BALB/c mice for bioavailability studies (IV vs. oral dosing).
  • Toxicity Endpoints : Liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
    • Dosing Regimen : 10–50 mg/kg daily for 7 days, with plasma LC-MS/MS quantification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

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